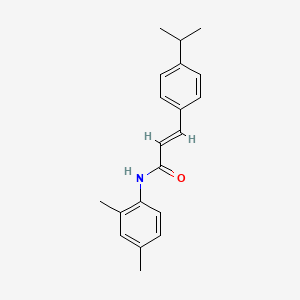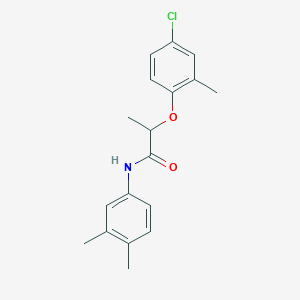
2-(4-chloro-2-methylphenoxy)-N-(3,4-dimethylphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-2-methylphenoxy)-N-(3,4-dimethylphenyl)propanamide, also known as MK-677, is a selective androgen receptor modulator (SARM) that has gained popularity in the scientific community for its potential use in treating age-related muscle wasting, osteoporosis, and growth hormone deficiency. It is a non-peptide growth hormone secretagogue that stimulates the release of growth hormone from the pituitary gland.
作用機序
2-(4-chloro-2-methylphenoxy)-N-(3,4-dimethylphenyl)propanamide works by stimulating the release of growth hormone from the pituitary gland. It does this by binding to the ghrelin receptor, which is found in the hypothalamus and pituitary gland. Activation of the ghrelin receptor leads to an increase in the production and release of growth hormone. 2-(4-chloro-2-methylphenoxy)-N-(3,4-dimethylphenyl)propanamide also increases the levels of insulin-like growth factor 1 (IGF-1), which is a key mediator of the growth-promoting effects of growth hormone.
Biochemical and Physiological Effects:
2-(4-chloro-2-methylphenoxy)-N-(3,4-dimethylphenyl)propanamide has been shown to increase lean body mass, decrease fat mass, and improve bone mineral density. It also has positive effects on lipid metabolism, glucose metabolism, and insulin sensitivity. In addition, 2-(4-chloro-2-methylphenoxy)-N-(3,4-dimethylphenyl)propanamide has been shown to improve sleep quality and cognitive function.
実験室実験の利点と制限
One advantage of using 2-(4-chloro-2-methylphenoxy)-N-(3,4-dimethylphenyl)propanamide in lab experiments is its ability to stimulate the release of growth hormone without affecting other hormones. This allows researchers to study the effects of growth hormone specifically, without the confounding effects of other hormones. However, one limitation of using 2-(4-chloro-2-methylphenoxy)-N-(3,4-dimethylphenyl)propanamide in lab experiments is its relatively short half-life, which may require frequent dosing.
将来の方向性
There are many potential future directions for research on 2-(4-chloro-2-methylphenoxy)-N-(3,4-dimethylphenyl)propanamide. One area of focus could be its potential use in treating age-related muscle wasting and osteoporosis. Another area of focus could be its potential use in improving cognitive function and sleep quality. Additionally, more research could be done to investigate the long-term safety and efficacy of 2-(4-chloro-2-methylphenoxy)-N-(3,4-dimethylphenyl)propanamide. Finally, researchers could explore the use of 2-(4-chloro-2-methylphenoxy)-N-(3,4-dimethylphenyl)propanamide in combination with other therapies to maximize its potential benefits.
合成法
2-(4-chloro-2-methylphenoxy)-N-(3,4-dimethylphenyl)propanamide can be synthesized through a multi-step process, starting with the reaction of 4-chloro-2-methylphenol with ethyl 3,4-dimethylbenzoate in the presence of a base to form 2-(4-chloro-2-methylphenoxy)benzoic acid. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal in the presence of a base to form the final product, 2-(4-chloro-2-methylphenoxy)-N-(3,4-dimethylphenyl)propanamide.
科学的研究の応用
2-(4-chloro-2-methylphenoxy)-N-(3,4-dimethylphenyl)propanamide has been extensively studied for its potential use in treating age-related muscle wasting, osteoporosis, and growth hormone deficiency. It has also been investigated for its potential use in improving cognitive function, sleep quality, and bone density. In clinical trials, 2-(4-chloro-2-methylphenoxy)-N-(3,4-dimethylphenyl)propanamide has been shown to increase lean body mass, decrease fat mass, and improve bone mineral density.
特性
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(3,4-dimethylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-11-5-7-16(10-12(11)2)20-18(21)14(4)22-17-8-6-15(19)9-13(17)3/h5-10,14H,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSJERVQYDABFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-2-methylphenoxy)-N-(3,4-dimethylphenyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-allyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4990169.png)
![N-(2-ethoxyphenyl)-6-methyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4990177.png)

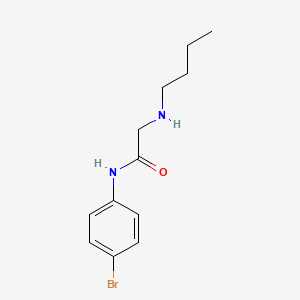
![(4S*,4aS*,8aS*)-1-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-4-phenyldecahydro-4-quinolinol](/img/structure/B4990188.png)

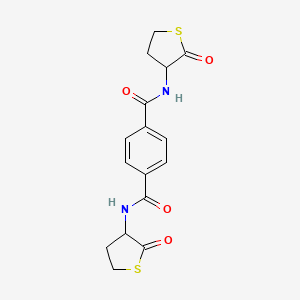
![2-(4-bromophenyl)-3-{2-[(4-nitrobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B4990219.png)
![methyl 2-[(3-methyl-2-butenoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4990223.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-4-(1H-1,2,4-triazol-1-yl)butanamide](/img/structure/B4990226.png)
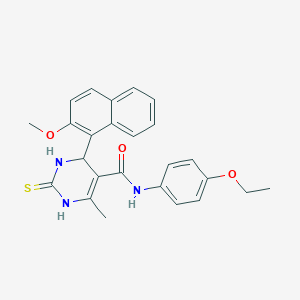
![N-[3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B4990237.png)
![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4990243.png)
